4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol is a complex organic compound with the molecular formula and a molecular weight of approximately 184.28 g/mol. This compound features a bicyclic structure that is characteristic of azabicyclo compounds, which are known for their unique three-dimensional arrangements that can influence biological activity and chemical reactivity. The compound contains an amino group and a hydroxyl group, which contribute to its potential as a pharmacological agent.
The reactivity of 4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol can be attributed to its functional groups:
These reactions are essential for the synthesis of derivatives that may exhibit enhanced biological activities.
The synthesis of 4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol can be achieved through several methods:
For example, one synthetic route involves the reaction of tert-butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate with appropriate reagents under controlled conditions to yield the target compound.
4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol has potential applications in:
Interaction studies involving 4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol typically focus on:
These studies are crucial for elucidating the therapeutic potential and safety profile of the compound.
Several compounds share structural similarities with 4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol, which may offer insights into its uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| tert-butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate | 2361636-63-5 | Contains a tert-butyl group; carboxylic acid derivative |
| 4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}butan-2-ol | 1935270-35-1 | Similar amine structure; differing alkyl side chain |
| 5-{2-[4-(4-fluorophenyl)butanoyl]-2-azabicyclo[2.1.1]hexan} | Not available | Contains a fluorophenyl substituent; potentially different biological activity |
The unique aspect of 4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol lies in its specific combination of functional groups and bicyclic structure, which may confer distinct pharmacological properties not found in its analogs.